1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)-
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Overview
Description
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- is a heterocyclic organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazoles are known for their versatility and are utilized in a wide range of applications, including pharmaceuticals, agrochemicals, and functional materials .
Preparation Methods
The synthesis of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve the use of multi-component reactions, which provide high yields and regioselectivity. For example, a one-pot, four-component synthesis can be used to produce 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Chemical Reactions Analysis
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include mild temperatures, the presence of catalysts, and the use of polar solvents. Major products formed from these reactions include disubstituted and trisubstituted imidazoles .
Scientific Research Applications
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- involves its interaction with molecular targets and pathways. For example, imidazoles can inhibit enzymes such as cytochrome P450, leading to the disruption of metabolic pathways . The compound can also act as an oxidoreductase, catalyzing oxidative reactions and forming highly conjugated pigments that protect against UV irradiation .
Comparison with Similar Compounds
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- can be compared with other similar compounds, such as:
2-Benzyl-2-imidazoline: Known for its vasodilatory properties.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: Used as a vasodilator and in the treatment of various cardiovascular conditions.
The uniqueness of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
59900-20-8 |
---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5-benzyl-4-ethyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C18H18N2/c1-2-16-17(13-14-9-5-3-6-10-14)20-18(19-16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20) |
InChI Key |
QNTPTZFLNGZNMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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